molecular formula C18H36O B146250 Cetyl vinyl ether CAS No. 822-28-6

Cetyl vinyl ether

Cat. No. B146250
CAS RN: 822-28-6
M. Wt: 268.5 g/mol
InChI Key: UKDKWYQGLUUPBF-UHFFFAOYSA-N
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Description

Synthesis of Cetyl Vinyl Ether

The synthesis of this compound and related compounds has been explored through various methods. One efficient approach involves the reaction of alcohols with vinyl acetate under the influence of a catalytic amount of [Ir(cod)Cl]2 combined with Na2CO3, yielding alkyl vinyl ethers in good to excellent yields . Another method exploits 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent, allowing for the room-temperature synthesis of functionalized aryl vinyl ethers via a copper(II) acetate mediated coupling with substituted phenols .

Molecular Structure Analysis

The molecular structure of polymers derived from this compound reflects the monomer matrix, as evidenced by the optical birefringence of the polymers and their sharp melting points. The structure is maintained until the system is melted, indicating a strong relationship between the monomer and polymer structures .

Chemical Reactions Analysis

This compound undergoes solid-state polymerization, which can be cationic in nature. The polymerization kinetics differ depending on the phase of the this compound, with linear kinetics observed in solid crystalline states and accelerating kinetics in the smectic liquid crystalline state. This suggests that the polymer formed does not destroy but rather stabilizes the regular smectic structure .

Physical and Chemical Properties Analysis

This compound exhibits a smectic liquid crystalline state between its melting point and a lower phase transition temperature. Below this range, it transitions into different solid crystalline states. The degree of polymerization of the resulting polymers does not depend on polymerization parameters such as temperature or dose rate but is influenced by the perfection of the crystal sections from the viewpoint of polymerization linkage .

Relevant Case Studies

Case studies in the literature demonstrate the versatility of vinyl ethers in polymer synthesis. For instance, hydroxy-terminated telechelic poly(2-chloroethyl vinyl ether) with controlled molecular weights and narrow distributions was synthesized by a water-based end-capping reaction followed by end-group transformation . Additionally, amphiphilic tetraarmed star poly(vinyl ethers) with both hydrophobic and hydrophilic pendant groups were synthesized by coupling reactions with a tetrafunctional silyl enol ether, showcasing the ability to create complex polymer architectures . Sequence-controlled degradable polymers with precisely placed breakable bonds were also synthesized by controlled alternating cationic copolymerization of vinyl ethers and aldehydes, highlighting the potential for creating polymers with predetermined degradability .

Scientific Research Applications

1. Radiation-Induced Solid-State Polymerization

Cetyl vinyl ether exhibits unique properties in radiation-induced solid-state polymerization. It has a smectic liquid crystalline state and undergoes phase transitions at specific temperatures. Polymerizations in different states (liquid crystalline and solid crystalline) show varying kinetic curves. The polymers formed display optical birefringence and sharp melting points, reflecting the monomer's structure (Hardy et al., 1969).

2. Surface Films and Polymerization Behavior

Studies on surface films of this compound, particularly at the air/water interface, reveal insights into its behavior under different conditions like varying acidity. These studies help in understanding the monolayer properties and the influences of vinyl groups, contributing to knowledge in surface chemistry and polymer sciences (Tomlinson & Alexander, 1959).

3. Cationic Polymerization in Aqueous Media

Research on cationic polymerization of vinyl ethers, including derivatives similar to this compound, in aqueous media, opens new avenues in polymer chemistry. These studies provide insights into the mechanisms, rate, and environmental factors affecting polymerization, enhancing the understanding of polymer synthesis in different media (Zhang et al., 2019).

4. Alternating Copolymerization

Research into the photoinitiated copolymerization of this compound variants with other monomers such as chlorotrifluoroethylene showcases the potential for creating alternating copolymers with specific properties. This research is significant in developing new materials with desired chemical and physical characteristics (Gaboyard et al., 2002).

Safety and Hazards

Cetyl Vinyl Ether is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Vinyl Ethers, including Cetyl Vinyl Ether, have found numerous applications as key reagents in organic reactions . They have been extensively polymerized under cationic initiation to produce polymeric materials endowed with excellent properties used in various industrial applications such as adhesives, paints, coatings, and the synthesis of stimuli-sensitive materials . With the advancements in the synthesis and application of Vinyl Ethers, it is expected that they will continue to play a significant role in the development of custom-tailored polymers .

properties

IUPAC Name

1-ethenoxyhexadecane
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InChI

InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h4H,2-3,5-18H2,1H3
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InChI Key

UKDKWYQGLUUPBF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCOC=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H36O
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DSSTOX Substance ID

DTXSID4061171
Record name Hexadecane, 1-(ethenyloxy)-
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Molecular Weight

268.5 g/mol
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Physical Description

Melting point = 16 deg C; [ChemIDplus]
Record name Cetyl vinyl ether
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CAS RN

822-28-6
Record name Cetyl vinyl ether
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Record name Hexadecane, 1-(ethenyloxy)-
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Record name 1-vinyloxyhexadecane
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Record name CETYL VINYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of Cetyl Vinyl Ether (CVE) in materials science?

A1: this compound is primarily used as a comonomer to modify the properties of Polyvinyl Chloride (PVC). [, , ] Studies have explored blends of PVC with a copolymer of vinyl chloride and this compound, demonstrating improved processing characteristics and physical properties. [, , ] For example, these blends exhibit higher fusion rates during processing, enhanced impact strength with the addition of impact modifiers, and a wider range of optimal processing conditions in injection molding. [, ]

Q2: How does the presence of this compound impact the melt viscosity of Polyvinyl Chloride (PVC) blends?

A2: Research indicates that incorporating this compound into PVC blends leads to a less temperature-dependent melt viscosity compared to pure PVC or lightly plasticized PVC compositions. [] This effect is particularly noticeable in blends with 25% to 75% copolymer content, where the flow activation energy remains constant. [] Microscopic observations and dynamic loss measurements suggest a two-phase structure in these blends, with the copolymer potentially encapsulating the flow units of the PVC and copolymer compatible mix during processing. []

Q3: Can you elaborate on the impact of this compound on the thermal stability of PVC blends during processing?

A3: Blends of PVC and a copolymer of vinyl chloride and this compound demonstrate enhanced heat stability during processing. [] This is attributed to the lubricant action of the this compound copolymer, which reduces friction heat generation during mixing. [] This effect is evident in plastogram measurements, showing prolonged equilibrium torque for the blends compared to PVC homopolymer. []

Q4: Beyond PVC modification, are there other applications where this compound plays a role?

A4: this compound has been investigated in the context of electron transfer reactions. [, ] Studies demonstrate that a copolymer of maleic acid and this compound (MA-CVE), classified as a polysoap, exhibits significant retardation effects on the reduction rate of dialkylviologens by sodium dithionite. [, ] This retardation is attributed to the microenvironment created by the MA-CVE, impacting the kinetics of electron transfer. [, ]

Q5: Are there specific structural features of this compound that contribute to its observed effects in these applications?

A5: While the provided research doesn't delve into detailed structure-activity relationships for this compound, some inferences can be made. The long alkyl chain (Cetyl) contributes to its hydrophobic nature. [, ] In the context of PVC blends, this hydrophobicity likely influences its compatibility with PVC and its role as an internal lubricant. [, , ] In the electron transfer studies, this hydrophobicity is key to the interactions with dialkylviologens within the MA-CVE polysoap microenvironment. [, ] The vinyl ether functionality (CH2=CHO-) is crucial for polymerization and copolymerization reactions. []

Q6: What are the potential future research directions for this compound?

A6: Further research could focus on:

  • Novel Applications: Exploring this compound's potential in areas like drug delivery systems, where its amphiphilic nature could be leveraged. []

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